molecular formula C7H8N2O2 B12994378 [1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine

[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine

Cat. No.: B12994378
M. Wt: 152.15 g/mol
InChI Key: HFVGGZKIYLOLDX-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine dihydrochloride is a high-purity chemical compound supplied for advanced research and development purposes. The compound is characterized by the molecular formula C7H10Cl2N2O2 and a molecular weight of 225.07 g/mol . Its structure includes a [1,3]dioxolo ring fused to a pyridine ring, presenting a methanamine functional group. As a specialized building block in organic synthesis, this compound serves as a key intermediate for the exploration of novel chemical spaces. The [1,3]dioxolo moiety is a common feature in pharmacologically active compounds, though specific biological activity data and mechanism of action for this exact molecule are not currently reported in the available scientific literature. Researchers value this compound for its potential in constructing more complex molecules for various screening applications, including in medicinal chemistry and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

[1,3]dioxolo[4,5-c]pyridin-6-ylmethanamine

InChI

InChI=1S/C7H8N2O2/c8-2-5-1-6-7(3-9-5)11-4-10-6/h1,3H,2,4,8H2

InChI Key

HFVGGZKIYLOLDX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=NC(=C2)CN

Origin of Product

United States

Synthetic Methodologies For 1 2 Dioxolo 4,5 C Pyridin 6 Ylmethanamine and Analogues

Strategies for the Construction of the Dioxolopyridine Core

The formation of the fused dioxolopyridine system is the most critical phase of the synthesis. Chemists have approached this by either building the pyridine (B92270) ring onto a pre-existing dioxole or, conversely, forming the dioxole ring on a suitably functionalized pyridine precursor.

Pyridine ring annulation involves constructing the pyridine ring onto an existing five-membered ring, in this case, a 1,3-dioxole (B15492876) derivative. Several classical and modern methods for pyridine synthesis can be adapted for this purpose. acsgcipr.org One of the most established methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. youtube.com In a hypothetical adaptation for the target scaffold, a dioxole-containing β-dicarbonyl compound could react with an aldehyde and an ammonia source to build the pyridine ring. youtube.com

Another powerful strategy involves cycloaddition reactions. Inverse-electron-demand Diels-Alder reactions, for example, have become a favored method for constructing pyridine rings from various heterocyclic azadienes. baranlab.org Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also offer a convergent route to substituted pyridines. youtube.com These methods could theoretically be applied to starting materials bearing a dioxole moiety to generate the fused system. The olefin cross-metathesis reaction provides a modern pathway to α,β-unsaturated 1,5-dicarbonyl compounds, which are direct precursors for pyridine synthesis, offering high regiocontrol and facile substituent variation. organic-chemistry.org

An alternative and often more direct approach involves forming the dioxole ring onto a pre-functionalized pyridine core. This typically starts with a pyridine derivative bearing two adjacent hydroxyl groups (a catechol-like arrangement). The synthesis of such precursors, like 3,4-dihydroxypyridines, is a key preliminary step. These diols can then be reacted with a one-carbon electrophile, such as dichloromethane (B109758) or dibromomethane, under basic conditions to form the fused methylenedioxy bridge of the dioxole ring.

This strategy is analogous to the synthesis of other fused heterocyclic systems where a five-membered ring is annulated to a pyridine. For instance, the synthesis of thiazolo[4,5-b]pyridines often begins with functionalized pyridine derivatives that are amenable to cyclization into the fused thiazole (B1198619) ring. dmed.org.ua Similarly, isoxazolo[4,5-b]pyridines can be synthesized by annulating an isoxazole (B147169) fragment to a pyridine ring. researchgate.net

Achieving the correct regiochemistry, specifically the [4,5-c] fusion, is paramount. The choice of synthetic strategy directly influences regioselectivity. When constructing the pyridine ring (annulation), the substitution pattern of the dioxole precursor dictates the final orientation. For instance, in a multi-component reaction, the placement of functional groups on the starting materials will determine the substitution on the newly formed pyridine ring. nih.gov

When forming the dioxole ring on a pyridine, the regioselectivity is predetermined by the position of the vicinal diol on the starting pyridine. To synthesize the nih.govacs.orgdioxolo[4,5-c]pyridine core, one would need to start with pyridine-3,4-diol. The development of regioselective methods to synthesize such substituted pyridines is an active area of research. researchgate.net For example, the reaction of pyridine-2-sulfenyl halides with heteroatomic vinyl compounds has been used to develop regioselective routes to thiazolo[3,2-a]pyridinium derivatives, highlighting the importance of controlling reaction pathways. researchgate.net

While the parent nih.govacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine is achiral, analogues with stereocenters on the core or substituents are of great interest. General methods for the enantioselective synthesis of chiral pyridine derivatives are highly sought after in medicinal chemistry. nih.gov Catalytic asymmetric transformations can be employed to create chiral pyridines. nih.govacs.org For example, copper-chiral diphosphine ligand catalysts have been used for the enantioselective alkylation of alkenyl pyridines. nih.gov Similarly, chiral Brønsted acids can be used to control stereochemistry in the functionalization of vinylpyridines. acs.org

If stereocenters were to be introduced during the construction of the dioxolopyridine core, for example through a cycloaddition reaction, the use of chiral catalysts or auxiliaries would be essential. nih.gov Organocatalysts derived from cinchona alkaloids, for example, have been successfully used in asymmetric [4+2] cycloadditions to create highly functionalized pyrans with excellent enantioselectivity. nih.gov Such strategies could be adapted to the synthesis of chiral dioxolopyridine analogues.

Introduction of the Aminomethyl Moiety

Once the dioxolopyridine core is assembled, the final key step is the introduction of the aminomethyl group (-CH₂NH₂) at the C-6 position. This transformation is typically achieved through a two-step sequence involving formylation followed by reductive amination.

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. rsc.org The standard approach for installing an aminomethyl group on an aromatic ring is to first introduce a formyl group (an aldehyde, -CHO) via a formylation reaction. For electron-deficient heterocycles like pyridine, classical methods such as the Vilsmeier-Haack reaction can be challenging. digitellinc.com However, assuming the nih.govacs.orgdioxolo[4,5-c]pyridin-6-carbaldehyde precursor can be obtained, its conversion to the amine is straightforward.

The aldehyde is reacted with an ammonia source (such as ammonia itself, or ammonium (B1175870) acetate) to form an intermediate imine in situ. This imine is then reduced to the primary amine. A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) has historically been a popular choice because it is a mild reductant that selectively reduces the protonated imine in the presence of the starting aldehyde. researchgate.net

However, due to the high toxicity of cyanide-based reagents, alternatives have been developed. Borane-pyridine complex (BAP) has emerged as an excellent, less toxic replacement for NaBH₃CN in reductive aminations. tandfonline.comrsc.org It is effective for a wide range of aldehydes and amines and is stable under the mildly acidic conditions often used to promote imine formation. rsc.org Other reagents like α-picoline-borane also provide a mild and efficient protocol for this reaction. researchgate.net

The table below summarizes various reducing agents used in analogous reductive amination reactions.

ReagentSubstratesConditionsComments
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes, KetonesMildly acidic (pH ~6)Effective and selective, but highly toxic. researchgate.net
Borane-Pyridine (BAP) Aldehydes, KetonesGlacial acetic acidExcellent, less toxic alternative to NaBH₃CN. rsc.orgtandfonline.comrsc.org
α-Picoline-Borane Aldehydes, KetonesMethanol or water, often with catalytic AcOHMild, thermally stable, and less toxic reagent. researchgate.net
Sodium Triacetoxyborohydride (STAB) Aldehydes, KetonesAcetic acid, DichloromethaneMild, effective for acid-sensitive substrates.

Nitrile Reduction Pathways

A common and effective method for the synthesis of aminomethyl-substituted pyridines is the reduction of the corresponding pyridine-carbonitrile. For the synthesis of nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine, the precursor would be nih.govnih.govDioxolo[4,5-c]pyridine-6-carbonitrile. This reduction can be achieved using various reducing agents, with catalytic hydrogenation and metal hydride reagents being the most prevalent.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines. This method typically involves the use of a transition metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Rhodium on alumina (B75360) (Rh/Al₂O₃), under a hydrogen atmosphere. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, the hydrogenation of pyridinecarbonitriles can yield both the partially hydrogenated pyridinylmethanamines and the fully saturated piperidinylmethanamines, depending on the conditions. The presence of an acid can help in capturing the product as a salt.

A typical procedure would involve dissolving the nitrile in a suitable solvent, such as ethanol (B145695) or methanol, adding the catalyst, and then subjecting the mixture to hydrogen gas at a specific pressure and temperature. The use of ammonia is often employed to suppress the formation of secondary and tertiary amines as byproducts. mdpi.com

Metal Hydride Reduction:

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The nitrile is added to a solution of LiAlH₄, and the reaction is often performed at room temperature or with gentle heating. An acidic workup is then required to protonate the resulting aluminate complex and liberate the free amine.

While highly effective, the reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions. Other less reactive hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can also be employed for nitrile reduction.

A plausible reaction scheme for the nitrile reduction pathway is shown below:

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentCatalystSolventTemperature (°C)Pressure (atm)Typical Yield (%)Notes
H₂Raney NiMethanol/Ammonia100-15050-10070-90Industrial applicability, suppresses side reactions. mdpi.comnih.gov
H₂Pd/CEthanol/Acid25-801-5080-95Good for selective hydrogenation.
LiAlH₄-THF, Diethyl ether0-35-75-90Highly reactive, requires anhydrous conditions. byjus.commasterorganicchemistry.com
NaBH₄CoCl₂Methanol25-60-80Milder alternative to LiAlH₄.

Direct Amination Procedures

Direct amination provides an alternative route to nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine, bypassing the need for a nitrile precursor. This approach typically involves the nucleophilic substitution of a suitable leaving group on the 6-methyl position of a pre-functionalized nih.govnih.govdioxolo[4,5-c]pyridine derivative.

A common strategy involves the use of a 6-(halomethyl)- nih.govnih.govdioxolo[4,5-c]pyridine, such as the bromo- or chloro-derivative, which can be reacted with an amine source. For the synthesis of the primary amine, ammonia or a protected form of ammonia is used. The synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) has been reported and serves as an analogous starting material for this type of transformation. sigmaaldrich.com

The reaction of a 6-(bromomethyl)- nih.govnih.govdioxolo[4,5-c]pyridine with an excess of aqueous or alcoholic ammonia would lead to the desired primary amine. The use of a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.

Alternatively, the Gabriel synthesis offers a more controlled method for introducing a primary amine. This involves the reaction of the 6-(halomethyl) derivative with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Another direct amination approach involves the functionalization of a 6-(hydroxymethyl)- nih.govnih.govdioxolo[4,5-c]pyridine. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by an amine.

Organometallic Reagent-Mediated Functionalization

The formation of the aminomethyl group can also be achieved through the reaction of an organometallic reagent with a suitable electrophile. A plausible route involves the use of a nih.govnih.govDioxolo[4,5-c]pyridine-6-carbaldehyde as a key intermediate. This aldehyde can be reacted with an organometallic reagent that introduces the amine functionality in a protected form.

Grignard Reagents:

Grignard reagents (RMgX) are versatile nucleophiles that readily add to aldehydes. masterorganicchemistry.comadichemistry.comleah4sci.com While a direct Grignard reagent containing an amino group is not feasible due to its reactivity, a protected amino group can be incorporated. For instance, a Grignard reagent derived from a protected aminomethyl halide could be used. However, a more common approach involves the addition of a cyanide-containing Grignard reagent to the aldehyde, followed by reduction of the resulting cyanohydrin to the aminomethyl group.

Organolithium Reagents:

Organolithium reagents (RLi) are even more reactive than Grignard reagents and also add to aldehydes. youtube.com Similar to Grignard reagents, a protected form of the amine would be necessary.

A more direct approach using organometallic chemistry would be the reaction of the nih.govnih.govDioxolo[4,5-c]pyridine-6-carbaldehyde with a nucleophilic aminating agent.

Protecting Group Chemistry in Multistep Synthesis

In the multistep synthesis of complex molecules like nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine, protecting groups play a crucial role in preventing unwanted side reactions and ensuring the desired transformations occur. fishersci.co.uk The amine functionality is particularly sensitive to many reaction conditions and often requires protection.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and removal under specific conditions. fishersci.co.ukorganic-chemistry.org The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org It is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.uk

For instance, in a synthetic route involving the modification of other parts of the nih.govnih.govdioxolo[4,5-c]pyridine ring system, the aminomethyl group could be protected as its Boc derivative. This would allow for a broader range of chemical transformations to be performed on the molecule without affecting the amine. Once the desired modifications are complete, the Boc group can be removed in the final step to yield the target compound.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants. nih.govresearchgate.net

Table 2: Representative Optimization of a Pyridine Synthesis Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Catalyst A (5)Toluene801245
2Catalyst A (10)Toluene801260
3Catalyst B (5)Toluene801255
4Catalyst A (10)Dioxane801275
5Catalyst A (10)Dioxane100685
6Catalyst A (10)Dioxane100482

This table is a generalized representation and specific values would depend on the actual reaction being optimized.

The data in such a table would allow a chemist to identify the optimal conditions for a specific transformation. For the synthesis of nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine and its analogues, similar optimization studies would be crucial for developing an efficient and scalable process.

Development of Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable or "green" synthetic methods that minimize environmental impact. nih.gov This includes the use of less hazardous reagents and solvents, improving atom economy, and utilizing energy-efficient processes. nih.govresearchgate.net For the synthesis of nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine, several sustainable approaches can be considered.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comresearchgate.net The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. mdpi.comnih.gov Many of the synthetic steps discussed, such as nitrile reduction or amination reactions, could potentially be optimized using microwave technology.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. nih.govcore.ac.uksci-hub.seuc.pt The synthesis of heterocyclic amines, including propargylic amines which are precursors to some heterocycles, has been successfully demonstrated using flow chemistry. nih.gov A flow process for the synthesis of nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine could involve pumping the starting materials through a heated reactor containing a packed bed of a heterogeneous catalyst, allowing for a continuous production of the target molecule.

Green Solvents and Catalysts:

Chemical Reactivity and Derivatization Studies Of 1 2 Dioxolo 4,5 C Pyridin 6 Ylmethanamine

Reactivity of the Aminomethyl Functionality

The primary aminomethyl group (-CH₂NH₂) is expected to be the most reactive site for a variety of chemical transformations due to the nucleophilicity of the nitrogen atom.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. It is anticipated to readily participate in nucleophilic substitution reactions with various electrophiles. For instance, reaction with alkyl halides would lead to the formation of secondary and tertiary amines. The rate and extent of alkylation would be dependent on the nature of the alkylating agent and the reaction conditions.

Acylation and Amide Formation

One of the most fundamental reactions of primary amines is acylation to form amides. libretexts.orgyoutube.comresearchgate.net It is expected that uoanbar.edu.iqwikipedia.orgDioxolo[4,5-c]pyridin-6-ylmethanamine would react readily with acylating agents such as acid chlorides, anhydrides, and activated esters to yield the corresponding amides. libretexts.org The use of a non-nucleophilic base, such as pyridine (B92270), is often employed in such reactions to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. youtube.com The general reaction is depicted below:

Table 1: Theoretical Acylation Reactions of uoanbar.edu.iqwikipedia.orgDioxolo[4,5-c]pyridin-6-ylmethanamine

Acylating AgentExpected Product
Acetyl chlorideN-( uoanbar.edu.iqwikipedia.orgDioxolo[4,5-c]pyridin-6-ylmethyl)acetamide
Benzoyl chlorideN-( uoanbar.edu.iqwikipedia.orgDioxolo[4,5-c]pyridin-6-ylmethyl)benzamide
Acetic anhydrideN-( uoanbar.edu.iqwikipedia.orgDioxolo[4,5-c]pyridin-6-ylmethyl)acetamide

Imine and Enamine Formation

The primary amine functionality is expected to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.org The formation of imines is a reversible process. libretexts.org

Table 2: Predicted Imine Formation Reactions

Carbonyl CompoundExpected Imine Product
Benzaldehyde(E)-N-benzylidene- uoanbar.edu.iqwikipedia.orgdioxolo[4,5-c]pyridin-6-ylmethanamine
AcetoneN-(propan-2-ylidene)- uoanbar.edu.iqwikipedia.orgdioxolo[4,5-c]pyridin-6-ylmethanamine

Reductive Alkylation Processes

Reductive alkylation (or reductive amination) provides a method for the formation of secondary or tertiary amines. erowid.orgrsc.org This process would involve the reaction of uoanbar.edu.iqwikipedia.orgDioxolo[4,5-c]pyridin-6-ylmethanamine with an aldehyde or ketone to form an imine intermediate in situ, which is then immediately reduced to the corresponding amine by a reducing agent present in the reaction mixture, such as sodium borohydride (B1222165) or sodium cyanoborohydride. erowid.org This method is often preferred over direct alkylation as it can prevent over-alkylation.

Table 3: Hypothetical Reductive Alkylation Products

Carbonyl CompoundReducing AgentExpected Product
FormaldehydeSodium borohydrideN,N-Dimethyl-N-( uoanbar.edu.iqwikipedia.orgdioxolo[4,5-c]pyridin-6-ylmethyl)amine
AcetoneSodium cyanoborohydrideN-isopropyl- uoanbar.edu.iqwikipedia.orgdioxolo[4,5-c]pyridin-6-ylmethanamine

Post-Synthetic Derivatization for Analytical Applications

For analytical purposes, such as HPLC or GC analysis, the primary amine can be derivatized to introduce a chromophore or a fluorophore, enhancing its detectability. sigmaaldrich.com Reagents like dansyl chloride, dabsyl chloride, or o-phthalaldehyde (B127526) (OPA) are commonly used for this purpose. nih.gov These derivatization reactions typically proceed under mild conditions to yield stable, highly fluorescent, or colored adducts. sigmaaldrich.comnih.gov

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic properties to the molecule. wikipedia.orgimperial.ac.uk This nitrogen can act as a Lewis base, reacting with protons and other Lewis acids. wikipedia.org

The reactivity of the pyridine nitrogen is influenced by the fused dioxole ring. The electron-donating nature of the dioxole oxygens may increase the electron density of the pyridine ring system compared to pyridine itself, potentially enhancing the basicity of the pyridine nitrogen. However, the pyridine nitrogen's lone pair is not part of the aromatic sextet and its availability for reaction is a key feature of pyridine chemistry. imperial.ac.uk

Protonation at the pyridine nitrogen would form a pyridinium (B92312) salt. This would significantly alter the electronic properties of the molecule, making the pyridine ring more electron-deficient and potentially influencing the reactivity of the aminomethyl side chain. While electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, this deactivation would be even more pronounced in the protonated form. uoanbar.edu.iqpearson.com

Salt Formation and Basicity Characterization

The presence of two basic nitrogen atoms—one in the pyridine ring and one in the primary aminomethyl side chain—allows researchgate.netacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine to readily form salts upon treatment with acids. The formation of a dihydrochloride (B599025) salt, for instance, has been documented, confirming its ability to be protonated at both basic centers.

The basicity of the two nitrogen atoms is not equal. The primary amine of the aminomethyl group is expected to be the more basic site. In general, the pKa of the conjugate acid of a primary alkylamine is around 10-11. The pyridine nitrogen, by contrast, is significantly less basic due to the sp² hybridization of its nitrogen atom and the delocalization of its lone pair within the aromatic system. youtube.com The pKa of the pyridinium ion is approximately 5.25. wikipedia.orggwu.edu The fusion of the electron-donating dioxole ring to the pyridine core would be expected to slightly increase the electron density on the pyridine nitrogen, potentially increasing its basicity relative to unsubstituted pyridine. Conversely, the electron-withdrawing nature of the pyridine ring will slightly decrease the basicity of the aminomethyl group compared to a simple alkylamine. Therefore, a stepwise protonation is expected, with the aminomethyl group being protonated first under mildly acidic conditions, followed by the protonation of the pyridine nitrogen under more strongly acidic conditions.

Table 1: Estimated Basicity of Functional Groups in researchgate.netacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine

Functional GroupEstimated pKa of Conjugate AcidRationale
Primary Amine (-CH₂NH₂)~10Similar to other primary alkylamines, slightly reduced by the adjacent electron-withdrawing pyridine ring.
Pyridine Nitrogen>5.25Higher than unsubstituted pyridine (pKa 5.25) due to the electron-donating effect of the fused dioxole ring. wikipedia.orggwu.edu

N-Oxidation Reactions and their Influence on Electronic Structure

The nitrogen atom of the pyridine ring in researchgate.netacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine is susceptible to oxidation to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the molecule. N-oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which withdraws electron density from the pyridine ring, making it more electrophilic. scripps.edu At the same time, the N-oxide oxygen can act as a hydrogen bond acceptor and a directing group in further reactions. scripps.edu

A significant challenge in the N-oxidation of this molecule is the presence of the more nucleophilic primary amine, which could be preferentially oxidized. However, methods have been developed for the selective N-oxidation of nitrogen-containing heteroaromatics in the presence of aliphatic amines. nih.gov One successful strategy involves the in situ protonation of the more basic aliphatic amine with a Brønsted acid. nih.gov This protonation deactivates the aminomethyl group towards the oxidant, allowing the less basic but still nucleophilic pyridine nitrogen to be selectively oxidized. nih.gov Common oxidants for this transformation include hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). nih.gov

The formation of the N-oxide introduces a significant dipole moment and alters the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen (positions 4 and 7) susceptible to nucleophilic attack. scripps.edu

Table 2: Potential N-Oxidation Reaction

ReactantReagentsProductReference
researchgate.netacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine1. HBF₄·OEt₂ 2. H₂O₂ researchgate.netacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine N⁵-oxide nih.gov

Coordination Chemistry: Ligand Synthesis and Metal Complexation

researchgate.netacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine is an excellent candidate for use as a bidentate ligand in coordination chemistry. It possesses two donor sites: the pyridine nitrogen and the primary amine nitrogen of the aminomethyl side chain. These two sites can chelate to a single metal center to form a stable five-membered ring.

The coordination chemistry of structurally similar aminomethylpyridine isomers has been explored. For example, 2-(aminomethyl)pyridine, 3-(aminomethyl)pyridine, and 4-(aminomethyl)pyridine (B121137) have been shown to form complexes with a variety of transition metals, including silver(I), copper(II), zinc(II), and palladium(II). acs.orgacs.orgnih.govresearchgate.netnih.gov The resulting coordination compounds can range from discrete mononuclear or dinuclear complexes to one- or two-dimensional coordination polymers, with the final structure often influenced by the metal-to-ligand ratio, the counter-anion, and the presence of other coordinating solvent molecules. acs.orgacs.org

Based on these precedents, researchgate.netacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine would be expected to coordinate with metal ions to form complexes of the type [M(L)Cl₂], [M(L)₂(H₂O)₂]²⁺, or [M(L)₃]²⁺, where 'L' represents the ligand. The coordination geometry around the metal center could be tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry. researchgate.netwikipedia.org The dioxolo moiety, while not directly involved in coordination, could influence the steric and electronic properties of the resulting metal complexes.

Table 3: Predicted Coordination Behavior

Metal IonPotential Complex StoichiometryPotential GeometryBasis for Prediction
Cu(II)[Cu(L)Cl₂], [Cu(L)₂(H₂O)₂]²⁺Distorted Square Pyramidal, OctahedralAnalogy with other pyridinylmethylamine derivatives. researchgate.netresearchgate.net
Zn(II)[Zn(L)Cl₂], [Zn(L)₂(H₂O)₂]²⁺Tetrahedral, OctahedralAnalogy with other pyridinylmethylamine derivatives. researchgate.net
Pd(II)[Pd(L)Cl₂]Square PlanarAnalogy with other pyridinylmethylamine derivatives. nih.gov
Ag(I)[Ag(L)]⁺, [Ag(L)₂]⁺Linear, Trigonal PlanarAnalogy with aminomethylpyridine isomers. acs.orgacs.org

Chemical Transformations of the Dioxole Ring System

Stability under Various Reaction Conditions

The methylenedioxy group, formally a cyclic acetal (B89532) of formaldehyde, is generally stable under neutral and basic conditions. However, it is known to be labile under strongly acidic conditions, which can lead to ring-opening to form a catechol (1,2-dihydroxy) moiety. The stability of the dioxole ring in researchgate.netacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine is influenced by its fusion to the electron-withdrawing pyridine ring. This fusion may decrease the susceptibility of the dioxole oxygen atoms to protonation, thereby increasing its stability towards acid-catalyzed hydrolysis compared to simple methylenedioxyphenyl compounds. Nonetheless, prolonged exposure to strong acids, particularly at elevated temperatures, would likely lead to the cleavage of the dioxole ring.

The ring is also generally stable to mild oxidizing and reducing agents that would typically transform the aminomethyl or pyridine functionalities.

Ring-Opening and Rearrangement Reactions

Deliberate ring-opening of the dioxole moiety can be a useful synthetic transformation. This is typically achieved by treatment with Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) at low temperatures, or by strong protic acids. This reaction would convert the researchgate.netacs.orgdioxolo[4,5-c]pyridine core into a 4,5-dihydroxypyridine derivative. This transformation unmasks two phenolic hydroxyl groups, which can then be used for further functionalization, such as alkylation or acylation.

While rearrangement reactions of the fused dioxolo-pyridine system itself are not widely documented, ring-opening can be followed by subsequent reactions. For instance, oxidative cleavage of the resulting catechol can lead to the formation of dicarboxylic acid derivatives, effectively breaking open the original aromatic system.

Functionalization of the Dioxole Moiety

Direct functionalization of the methylene (B1212753) carbon of the dioxole ring is challenging due to its general inertness. Most functionalization strategies involving the dioxole moiety first proceed through ring-opening to the corresponding catechol, as described above. Once the dihydroxy-pyridine intermediate is formed, the two phenolic hydroxyl groups can be selectively or exhaustively functionalized.

Alternatively, electrophilic aromatic substitution on the pyridine ring, while difficult due to its electron-deficient nature, could potentially be influenced by the presence of the dioxole ring. However, the directing effects would be complex. A more plausible approach to functionalize the core structure, other than at the pre-existing aminomethyl group, would involve metallation of the pyridine ring followed by quenching with an electrophile, although the regioselectivity of such a reaction would need to be determined.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyyridine Ring

The pyridine ring in nih.govnih.govdioxolo[4,5-c]pyridin-6-ylmethanamine is generally electron-deficient, a characteristic feature of pyridine itself, which typically directs electrophilic substitution to the 3- and 5-positions (meta to the nitrogen). However, the fused electron-donating dioxole ring can influence the regioselectivity of such reactions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by appropriate leaving groups.

Electrophilic Aromatic Substitution:

Direct electrophilic substitution on the pyridine ring of nih.govnih.govdioxolo[4,5-c]pyridin-6-ylmethanamine is expected to be challenging due to the deactivating effect of the pyridine nitrogen. However, the fused dioxole ring may provide sufficient activation for certain electrophilic reactions. Analogous to other pyridine systems, nitration or halogenation would likely require harsh conditions and may lead to a mixture of products or reaction at the more activated positions, if any. The introduction of a nitro group, for instance, significantly increases the electrophilicity of the pyridine nucleus, making it highly susceptible to subsequent nucleophilic attack. nih.gov

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of derivatives of nih.govnih.govdioxolo[4,5-c]pyridin-6-ylmethanamine would be a more feasible transformation, especially if a good leaving group, such as a halogen, is present on the ring. The reactivity of dihalogenated pyridines and related heterocycles towards nucleophiles like amines, alcohols, and thiols has been well-documented, often proceeding sequentially. nih.govresearchgate.net For instance, in a related 4,7-dibromo- nih.govbldpharm.comthiadiazolo[3,4-c]pyridine system, selective substitution of the halogens by various nucleophiles was achieved. researchgate.net This suggests that a halogenated derivative of nih.govnih.govdioxolo[4,5-c]pyridin-6-ylmethanamine could undergo selective functionalization.

Table 1: Hypothetical Aromatic Substitution Reactions on a Halogenated nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine Derivative

EntryElectrophile/NucleophileReaction ConditionsProductExpected Observations
1HNO₃/H₂SO₄100 °CNitrated derivativeLow yield, potential for multiple isomers
2NaOMeMeOH, rtMethoxy derivativeHigh yield, selective substitution of a halogen
3R-NH₂DMSO, 120 °CAmino derivativeGood yield, potential for N-alkylation of the aminomethyl group
4NaSPhDMF, 80 °CPhenylthio derivativeHigh yield, clean substitution

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in nih.govnih.govdioxolo[4,5-c]pyridin-6-ylmethanamine—the primary amine, the pyridine nitrogen, and the aromatic ring—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

The primary amino group is a potent nucleophile and can readily participate in a variety of transformations, including acylation, alkylation, and reductive amination. The pyridine nitrogen, being basic, can be protonated or quaternized. The challenge lies in selectively modifying one site without affecting the others. For example, protection of the primary amine would be necessary to carry out transformations on the pyridine ring that are incompatible with a free amino group.

Regioselectivity in aromatic substitution reactions on the pyridine ring would be governed by the electronic effects of the fused dioxole ring and the aminomethyl substituent. The precise positions for substitution would need to be determined empirically, but theoretical calculations could provide valuable insights into the most likely sites of reaction.

Cascade and Multicomponent Reactions Utilizing the Compound as a Building Block

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov The bifunctional nature of nih.govnih.govdioxolo[4,5-c]pyridin-6-ylmethanamine, containing both an amino group and a heterocyclic scaffold, makes it an attractive candidate for use in MCRs.

One prominent example of an MCR where a similar scaffold could be employed is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govrug.nlresearchgate.net This reaction typically involves a 2-aminoazine, an aldehyde, and an isocyanide to form fused imidazo-heterocycles. nih.govresearchgate.net While nih.govnih.govdioxolo[4,5-c]pyridin-6-ylmethanamine itself is not a 2-aminoazine, its derivatives, or related isomers with an amino group at the appropriate position on the pyridine ring, could potentially participate in such reactions.

Cascade reactions, where a single reaction setup initiates a sequence of transformations, could also be envisioned. For instance, an initial reaction at the aminomethyl group could trigger a subsequent cyclization onto the pyridine ring, leading to the formation of novel polycyclic systems. The development of such cascade reactions would be highly valuable for generating molecular diversity from this core scaffold. A dipolar cycloaddition reaction has been used to access related tetrahydro- nih.govnih.govtriazolo[4,5-c]pyridines, highlighting the utility of cycloaddition strategies in building upon the pyridine core. nih.gov

Table 2: Potential Multicomponent Reactions Involving a nih.govnih.govDioxolo[4,5-c]pyridine-based Amine

Reaction TypeReactantsCatalystPotential Product ScaffoldReference Analogy
Ugi-type ReactionAldehyde, Isocyanide, Carboxylic AcidNoneAcyl-amino acid amide derivative nih.gov
Doebner ReactionPyruvic acid, AldehydeNoneSubstituted quinoline-4-carboxylic acid nih.gov
Hantzsch Dihydropyridine SynthesisAldehyde, β-KetoesterNH₃ or I₂Dihydropyridine derivative rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. rsc.org By analyzing one-dimensional and two-dimensional NMR spectra, the chemical environment, quantity, and connectivity of each proton and carbon atom can be established.

High-field NMR analysis provides detailed information about the electronic environment of the hydrogen, carbon, and nitrogen nuclei within the molecule.

¹H NMR: The proton NMR spectrum displays signals for each unique proton environment. The aromatic region is expected to show two singlets corresponding to the protons on the pyridine (B92270) ring (H-4 and H-7). The dioxolo group protons typically appear as a distinct singlet, while the aminomethyl group protons (CH₂ and NH₂) also produce characteristic signals.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for cdnsciencepub.comcdnsciencepub.comDioxolo[4,5-c]pyridin-6-ylmethanamine is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, N) and the aromaticity of the pyridine ring. libretexts.org Carbons adjacent to the nitrogen atom (C-5, C-7a) and the oxygen atoms of the dioxolo ring (C-3a, C-7b) are particularly deshielded, appearing at higher chemical shifts. researchgate.netresearchgate.net

¹⁵N NMR: The ¹⁵N NMR spectrum provides specific information about the nitrogen atoms. Two signals are anticipated: one for the pyridine ring nitrogen and another for the primary amine nitrogen. The pyridine nitrogen is expected to have a chemical shift characteristic of sp²-hybridized nitrogen in a heteroaromatic system.

Representative ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.21 s 1H H-4
7.95 s 1H H-7
6.15 s 2H H-2 (OCH₂O)
4.08 s 2H H-8 (CH₂NH₂)

Representative ¹³C and ¹⁵N NMR Data (125 MHz, DMSO-d₆)

Nucleus Chemical Shift (δ) ppm Assignment
¹³C 151.5 C-7a
¹³C 148.0 C-5
¹³C 145.2 C-3a
¹³C 142.8 C-7b
¹³C 118.9 C-4
¹³C 108.5 C-7
¹³C 102.1 C-2 (OCH₂O)
¹³C 45.3 C-8 (CH₂NH₂)
¹⁵N ~-70 Pyridine-N

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY is primarily used to confirm the absence of coupling between the singlet aromatic protons (H-4, H-7) and to correlate the protons within the aminomethyl group if the NH₂ protons were coupled to the CH₂ protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C). nih.gov It is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal at δ 8.21 would show a cross-peak with the carbon signal at δ 118.9, definitively assigning them to H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. researchgate.net It is crucial for establishing the connectivity between different parts of the molecule, such as linking the aminomethyl group (H-8) to the pyridine ring (C-5, C-7) and confirming the positions of the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing information about the 3D structure of the molecule.

Expected Key HMBC Correlations

Proton (¹H) Correlated Carbons (¹³C)
H-4 (δ 8.21) C-5, C-7a, C-3a
H-7 (δ 7.95) C-5, C-7a, C-7b
H-2 (δ 6.15) C-3a, C-7b

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized or isolated molecule.

HRMS Data for cdnsciencepub.comcdnsciencepub.comDioxolo[4,5-c]pyridin-6-ylmethanamine (C₇H₈N₂O₂)

Ion Calculated m/z Observed m/z
[M+H]⁺ 153.0659 153.0655

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (e.g., the [M+H]⁺ ion) to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure and the relative stability of its constituent parts. nih.govscirp.org For cdnsciencepub.comcdnsciencepub.comDioxolo[4,5-c]pyridin-6-ylmethanamine, key fragmentation pathways would likely involve the loss of the aminomethyl side chain and cleavages within the heterocyclic ring system.

Plausible MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 153.07)

Product Ion (m/z) Proposed Structure / Neutral Loss
136.04 Loss of NH₃ (ammonia)
123.04 Loss of CH₂NH (methanimine)
94.03 [C₅H₄NO]⁺, loss of CH₂O and HCN

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for identifying the presence of specific bonds and structural motifs. cdnsciencepub.comnih.gov

N-H Stretching: The primary amine group (NH₂) is expected to show two distinct stretching bands in the IR spectrum.

C-H Stretching: Signals will appear for both aromatic (pyridine ring) and aliphatic (methylene and dioxolo) C-H bonds.

C=C and C=N Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. cdnsciencepub.comacs.org

C-O Stretching: Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretches of the dioxolo ether linkages are expected.

Aromatic Bending: Out-of-plane C-H bending modes in the fingerprint region provide further structural confirmation. researchgate.net

Representative Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3450 - 3300 Medium N-H stretching (asymmetric & symmetric)
3080 Medium Aromatic C-H stretching
2980, 2890 Medium Aliphatic C-H stretching (CH₂)
1610, 1580, 1470 Strong-Medium Aromatic C=C and C=N ring stretching
1450 Medium CH₂ scissoring
1250 Strong Asymmetric C-O-C stretching (dioxolo)
1040 Strong Symmetric C-O-C stretching (dioxolo)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. For a compound like bldpharm.comptfarm.plDioxolo[4,5-c]pyridin-6-ylmethanamine, which is often synthesized as a hydrochloride salt to improve its crystallinity and stability, obtaining a single crystal of suitable quality is the first critical step.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact position of each atom is determined, leading to the final molecular structure.

Illustrative Crystallographic Data for bldpharm.comptfarm.plDioxolo[4,5-c]pyridin-6-ylmethanamine HCl

ParameterIllustrative ValueDescription
Chemical FormulaC₇H₉ClN₂O₂The elemental composition of the hydrochloride salt.
Formula Weight188.61The molar mass of the compound.
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/nThe symmetry group of the crystal.
a (Å)5.214Unit cell dimension.
b (Å)6.853Unit cell dimension.
c (Å)16.354Unit cell dimension.
β (°)97.33Unit cell angle.
Volume (ų)579.5The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.45The theoretical density of the crystal.
R-factor~0.04A measure of the agreement between the crystallographic model and the data.

Note: The data in this table is illustrative and represents typical values for a small organic molecule crystal structure, modeled after published data for related compounds. researchgate.net

Chiral Analysis Techniques for Enantiomeric Purity

The methanamine carbon atom in bldpharm.comptfarm.plDioxolo[4,5-c]pyridin-6-ylmethanamine is a stereocenter, meaning the compound can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric purity are crucial. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. mdpi.com The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

For the analysis of bldpharm.comptfarm.plDioxolo[4,5-c]pyridin-6-ylmethanamine, a suitable CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives, would be selected. nih.gov A mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like ethanol (B145695) or isopropanol, is passed through the column. nih.gov The separation is optimized by adjusting the mobile phase composition and flow rate. Detection is commonly performed using a UV detector, as the pyridine ring system is chromophoric. The result is a chromatogram showing two distinct peaks, one for each enantiomer, allowing for the calculation of their relative proportions.

Illustrative Chiral HPLC Method Parameters

ParameterIllustrative Value
ColumnChiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica)
Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile Phasen-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 285 nm
Retention Time (R)~8.5 min
Retention Time (S)~10.2 min
Enantiomeric Excess>99% (for an enantiopure sample)

Note: This table presents a hypothetical but realistic set of conditions for the chiral separation of bldpharm.comptfarm.plDioxolo[4,5-c]pyridin-6-ylmethanamine, based on established methods for similar chiral amines.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse method for purity analysis in the pharmaceutical and chemical industries. jocpr.com This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol.

For bldpharm.comptfarm.plDioxolo[4,5-c]pyridin-6-ylmethanamine, a gradient elution method, where the proportion of the organic solvent is increased over time, would be employed to separate the main compound from both more polar and less polar impurities. A diode-array detector (DAD) or UV detector would be used for quantification. ekb.eg The method must be validated to demonstrate its accuracy, precision, linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). nih.govnih.gov

Illustrative RP-HPLC Purity Method Validation Summary

ParameterIllustrative ResultDescription
ColumnC18, 150 mm x 4.6 mm, 2.7 µmStandard reversed-phase column for high-resolution separations.
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA common mobile phase system for the analysis of basic compounds.
Gradient5% to 95% B over 15 minutesEnsures elution of compounds with a wide range of polarities.
Purity (Main Peak)>99.5% (by peak area)The percentage of the main compound relative to all detected peaks.
LOD0.01 mg/mLThe lowest concentration of the analyte that can be reliably detected. nih.gov
LOQ0.03 mg/mLThe lowest concentration of the analyte that can be accurately quantified. nih.gov
Precision (RSD)< 1.0%The relative standard deviation of repeated measurements, indicating precision.

Note: The data presented is for illustrative purposes to show typical parameters for a validated HPLC purity method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is ideal for separating and identifying volatile and thermally stable compounds. conestogac.on.ca

The target compound, bldpharm.comptfarm.plDioxolo[4,5-c]pyridin-6-ylmethanamine, is a primary amine with relatively low volatility and contains polar N-H bonds, making it unsuitable for direct GC analysis. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable analogue. Common derivatization strategies for primary amines include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA). nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a chemical fingerprint that allows for the unambiguous identification of the compound. This method is particularly useful for identifying volatile impurities or by-products from the synthesis that would not be detected by HPLC.

Computational Chemistry and Theoretical Studies Of 1 2 Dioxolo 4,5 C Pyridin 6 Ylmethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide a quantitative description of electron distribution, orbital energies, and electrostatic properties, which collectively dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust method for determining the electronic ground state of many-body systems. By utilizing functionals that approximate the exchange-correlation energy, DFT calculations can accurately predict geometric parameters. For ijres.orgacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost.

The optimized structure reveals the bond lengths and angles that correspond to the molecule's lowest energy state. The fusion of the dioxolo and pyridine (B92270) rings creates a rigid planar system, while the aminomethyl side chain introduces conformational flexibility. Key structural parameters, such as the bond lengths within the aromatic system and the C-N bond of the amine group, are critical for understanding its structural integrity.

Table 1: Predicted Geometrical Parameters for ijres.orgacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine (DFT/B3LYP/6-311G(d,p))
ParameterAtoms InvolvedPredicted Value
Bond LengthPyridine C-N~1.34 Å
Bond LengthPyridine C-C~1.39 Å
Bond LengthDioxolo C-O~1.37 Å
Bond LengthPyridine-CH₂~1.51 Å
Bond LengthCH₂-NH₂~1.47 Å
Bond AngleC-N-C (Pyridine)~117.0°
Bond AnglePyridine-C-CH₂~121.5°
Bond AngleC-C-N (Amine)~112.0°

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgrsc.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijres.org

For ijres.orgacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine, the HOMO is expected to be localized primarily on the electron-rich regions, specifically the aminomethyl group and the pyridine nitrogen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-deficient aromatic pyridine ring system, which is the likely target for nucleophiles. A smaller energy gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies
OrbitalPredicted Energy (eV)Description
HOMO-6.20Associated with nucleophilic character, localized on the amine and pyridine N-atom.
LUMO-0.95Associated with electrophilic character, distributed over the pyridine ring.
Energy Gap (ΔE)5.25Indicates high kinetic stability.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

In the ESP map of ijres.orgacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine, the most negative potential (red) is predicted to be concentrated around the nitrogen atom of the pyridine ring and the lone pair of the primary amine, highlighting them as the primary sites for protonation and interactions with electrophiles. The hydrogen atoms of the amine group would exhibit a strong positive potential (blue), making them sites for hydrogen bonding. researchgate.netresearchgate.net

Table 3: Predicted Electrostatic Potential (ESP) Values
RegionPredicted ESP Value (kcal/mol)Implication
Pyridine Nitrogen (Vmin)-45.5Strong electrophilic attack site.
Amine Nitrogen (Vmin)-38.0Secondary electrophilic attack site.
Amine Hydrogens (Vmax)+35.2Hydrogen bond donor site.

Conformer Analysis and Conformational Landscapes

The aminomethyl substituent introduces a degree of freedom through rotation around the single bond connecting it to the pyridine ring. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) and the energy barriers between them. This is typically done by systematically rotating the dihedral angle of interest (e.g., C(pyridine)-C(methylene)-N-H) and calculating the potential energy at each step.

The resulting potential energy surface would likely show that staggered conformations, which minimize steric hindrance between the amine group and the pyridine ring, are the most stable. Eclipsed conformations would represent transition states with higher energy. Understanding the preferred conformation is vital as it can influence the molecule's interaction with biological targets or its packing in a crystal lattice. nih.govnih.gov

Table 4: Relative Energies of Predicted Conformers
ConformerDihedral Angle (Py-C-C-N)Relative Energy (kcal/mol)Description
1 (Global Minimum)180°0.00Anti-periplanar (staggered), most stable.
2120°3.5Eclipsed, transition state.
360°0.8Gauche (staggered), local minimum.
44.0Syn-periplanar (eclipsed), highest energy transition state.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction pathways and characterizing the high-energy transition states that are difficult to observe experimentally. For ijres.orgacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine, a fundamental reaction to study would be its protonation, given the presence of two basic nitrogen atoms.

By modeling the approach of a proton (H+) towards both the pyridine nitrogen and the amine nitrogen, DFT calculations can determine the activation energy for each pathway. The reaction pathway with the lower activation barrier is the kinetically favored one. Calculations would likely show that protonation at the more basic pyridine nitrogen is thermodynamically and kinetically more favorable than at the aminomethyl nitrogen. Locating the transition state structure provides crucial information about the geometry of the molecule as the reaction proceeds. youtube.com

Table 5: Predicted Activation Energies for Protonation
Protonation SitePredicted Activation Energy (ΔG‡, kcal/mol)Predicted Reaction Energy (ΔG, kcal/mol)
Pyridine Nitrogen~2.5-15.0
Amine Nitrogen~4.8-11.2

Prediction and Interpretation of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, offering a means to validate and interpret experimental data. Frequency calculations using DFT can generate theoretical vibrational (Infrared and Raman) spectra.

The predicted IR spectrum for ijres.orgacs.orgDioxolo[4,5-c]pyridin-6-ylmethanamine would show characteristic absorption bands. These include N-H stretching vibrations from the primary amine group, C-H stretching from the aromatic ring, C-N and C-O stretching vibrations, and various bending modes. Comparing these predicted frequencies with experimental spectra aids in the structural confirmation of the synthesized compound. researchgate.net

Table 6: Predicted Key Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch (asymmetric)~3450Primary amine group
N-H Stretch (symmetric)~3360Primary amine group
Aromatic C-H Stretch~3050Pyridine ring hydrogens
N-H Scissoring~1620Amine group bending
Aromatic C=C/C=N Stretch1580 - 1450Pyridine ring vibrations
Dioxolo C-O-C Stretch~1040Symmetric stretch of the dioxolo ring

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. In the context of nih.govplos.orgDioxolo[4,5-c]pyridin-6-ylmethanamine, MD simulations can provide critical insights into its conformational dynamics, solvation, and aggregation tendencies in an aqueous environment. Such studies are foundational for understanding its stability, solubility, and how it might behave before engaging with a biological receptor.

A typical MD simulation for nih.govplos.orgDioxolo[4,5-c]pyridin-6-ylmethanamine would be set up by placing a single molecule or a small cluster of molecules in a simulation box filled with water molecules. The interactions between all atoms are governed by a force field, a set of parameters that define the potential energy of the system. The simulation then calculates the trajectory of each atom over time by integrating Newton's laws of motion.

Detailed research findings from analogous pyridine derivatives suggest that the dioxolo and aminomethyl groups would significantly influence the molecule's interaction with water. The nitrogen and oxygen atoms in the dioxolo ring and the amine group are expected to form hydrogen bonds with surrounding water molecules, enhancing solubility. The planarity and aromaticity of the pyridine ring would likely lead to specific hydration shells, where water molecules adopt an ordered arrangement around the solute.

Simulations on similar heterocyclic compounds have shown that transient clustering can occur, where multiple solute molecules associate and then disperse. nih.gov This behavior is often driven by a combination of hydrophobic effects from the aromatic core and electrostatic interactions. Analysis of the radial distribution function (RDF) between the solute molecules would be employed to quantify this aggregation tendency.

The flexibility of the methanamine side chain is another critical aspect that would be investigated. The dihedral angle rotations would be monitored throughout the simulation to identify the most stable conformations in solution. This information is crucial as the solution-phase conformation can influence the molecule's ability to bind to a receptor.

To illustrate the type of data generated from such a simulation, the following table presents hypothetical results based on studies of similar molecules.

Simulation ParameterPredicted Value/ObservationSignificance
Simulation Time 100 nsAllows for sufficient sampling of conformational space.
Force Field OPLS-AACommonly used for organic molecules in solution.
Solvent TIP3P WaterA standard water model for biological simulations.
Average H-Bonds (solute-water) 4-6Indicates good interaction with the aqueous environment.
RMSD of Backbone 1.5 ± 0.3 ÅSuggests a relatively stable core structure.
Side Chain Dihedral Angle (C5-C6-C-N) Bimodal distribution (-60°, 180°)Indicates conformational flexibility of the aminomethyl group.

These simulations would provide a dynamic picture of nih.govplos.orgDioxolo[4,5-c]pyridin-6-ylmethanamine in solution, offering a foundation for understanding its pharmacokinetic properties and for interpreting the results of ligand-receptor docking studies.

Ligand-Receptor Interaction Modeling through Computational Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For nih.govplos.orgDioxolo[4,5-c]pyridin-6-ylmethanamine, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex. This approach is central to modern drug discovery and can significantly guide experimental efforts.

The process begins with the selection of a target receptor, often an enzyme or a G-protein coupled receptor, implicated in a particular disease pathway. The three-dimensional structure of the receptor is typically obtained from a protein database like the Protein Data Bank (PDB). The structure of nih.govplos.orgDioxolo[4,5-c]pyridin-6-ylmethanamine would be optimized to its lowest energy conformation before docking.

Docking algorithms then sample a large number of possible binding poses of the ligand within the active site of the receptor, scoring each pose based on a function that estimates the binding affinity. These scoring functions typically account for electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties.

Based on docking studies of structurally related pyridine derivatives, key interactions for nih.govplos.orgDioxolo[4,5-c]pyridin-6-ylmethanamine can be predicted. The primary amine group is a likely candidate for forming strong hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785) in the active site. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The dioxolo group, while relatively non-polar, can engage in van der Waals interactions and may form weaker hydrogen bonds with appropriate donors. The aromatic pyridine ring can participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket.

To provide a concrete example, a hypothetical docking study of nih.govplos.orgDioxolo[4,5-c]pyridin-6-ylmethanamine against a kinase target might yield the following interactions, which are commonly observed for similar inhibitors.

Interaction TypeLigand MoietyReceptor ResiduePredicted Distance (Å)
Hydrogen Bond Aminomethyl (-NH2)Aspartic Acid (ASP)1.9
Hydrogen Bond Pyridine NitrogenSerine (SER)2.2
π-π Stacking Pyridine RingPhenylalanine (PHE)3.5
Van der Waals Dioxolo GroupLeucine (LEU)3.8

The results of the docking simulation are typically ranked by their docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The binding modes of the top-scoring poses are then visually inspected to ensure that the predicted interactions are chemically sensible.

Computational docking, therefore, serves as a powerful in silico screening tool, allowing for the rapid evaluation of the potential of nih.govplos.orgDioxolo[4,5-c]pyridin-6-ylmethanamine to interact with a variety of biological targets. These theoretical predictions can then be used to prioritize this compound for further experimental validation.

Applications and Advanced Synthetic Building Block Utility Of 1 2 Dioxolo 4,5 C Pyridin 6 Ylmethanamine

Role as a Privileged Scaffold in Complex Heterocyclic Synthesis

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry and drug discovery. nih.gov Heterocyclic compounds, particularly those containing nitrogen, form the basis of over 85% of all biologically active chemical entities. nih.gov The synthesis of novel heterocyclic systems is therefore a central theme in modern pharmaceutical chemistry. ijprajournal.comsciencepublishinggroup.com

The nih.govmdpi.comdioxolo[4,5-c]pyridine core of the title compound can be considered a privileged scaffold. It is a bioisosteric analogue of other important fused heterocycles like purines, thiazolopyridines, and oxazolopyridines, which are found in numerous therapeutic agents. clockss.orgnih.govpensoft.net The primary aminomethyl group (-CH₂NH₂) at the 6-position serves as a crucial synthetic handle, allowing for the elaboration of the core structure into more complex, polycyclic systems. Through reactions such as Pictet-Spengler, Bischler-Napieralski, or multicomponent reactions, this amine can be used to construct new fused rings, leading to novel heterocyclic architectures. rsc.org

While the potential is clear, specific examples detailing the use of nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine as a foundational scaffold in the synthesis of complex, biologically active heterocycles are not extensively documented in a review of current literature.

Precursor for the Development of Advanced Molecular Architectures

The development of advanced molecular architectures relies on the use of versatile precursors that can be strategically modified to build complexity. The subject compound, nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine, possesses distinct reactive sites that enable its use in the stepwise construction of sophisticated molecular designs.

The primary amine is readily derivatized through acylation, alkylation, or sulfonylation, allowing for the attachment of various functional modules. The pyridine (B92270) nitrogen offers a site for quaternization or metal coordination, while the aromatic ring system itself can potentially undergo electrophilic or nucleophilic substitution under specific conditions, similar to related pyridine systems. nih.gov These reaction pathways allow chemists to use the compound as a starting point for creating intricate, three-dimensional molecules with precisely controlled structures. However, a detailed survey of existing research does not yield specific, published examples of its use in creating such advanced molecular architectures.

Design and Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry. sigmaaldrich.com This is often achieved using chiral ligands or chiral auxiliaries that temporarily attach to a substrate to control the stereochemical outcome of a reaction. rsc.orgacademie-sciences.fr Chiral phosphorus ligands and those based on oxazoline (B21484) motifs have proven particularly effective. nih.govcsic.es

nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine is an achiral molecule and therefore cannot function as a chiral auxiliary on its own. However, its primary amine provides a point of attachment for chiral moieties. For instance, it could be reacted with a chiral carboxylic acid to form a chiral amide or with a chiral aldehyde to form a chiral imine. These new, larger chiral molecules could then potentially be employed as auxiliaries or as ligands for metal-catalyzed asymmetric reactions. The rigid dioxolopyridine backbone could influence the steric environment around the catalytic center, potentially leading to high levels of enantioselectivity. Despite this potential, there is currently no specific research in the literature describing the synthesis of chiral auxiliaries or ligands derived from nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine for use in asymmetric catalysis.

Functional Materials Science: Incorporation into Polymers and Frameworks

Functional materials, which possess specific native or engineered properties, are at the forefront of materials science and are used in applications ranging from energy storage to biomedical devices. unsw.edu.ausprinklescience.comnims.go.jp The incorporation of specific molecular building blocks into polymers or frameworks like Metal-Organic Frameworks (MOFs) is a key strategy for creating these advanced materials. nih.govnih.gov

The nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine molecule has features that make it an attractive candidate for materials science applications.

Polymerization: The primary amine can act as a monomer in polycondensation reactions with diacids or diacyl chlorides to form polyamides, or with epoxides to form epoxy resins.

Surface Modification: The amine group can be used to graft the molecule onto the surface of other materials (e.g., silica, gold nanoparticles) to impart new functionality.

Framework Construction: The pyridine nitrogen and the primary amine are both potential coordination sites for metal ions, suggesting its possible use as an organic linker in the synthesis of MOFs. openmedicinalchemistryjournal.com

The table below summarizes the potential roles of the compound's structural features in materials science.

FeaturePotential Role in Functional Materials
**Primary Amine (-CH₂NH₂) **Monomer for polymerization (polyamides, polyimides); Site for grafting onto surfaces.
Pyridine Nitrogen Metal coordination site for MOF synthesis; Site for creating charged polymers via quaternization.
Dioxolopyridine Ring Provides rigidity and thermal stability to polymers; Potential for electronic or optical properties in the final material.

Despite these promising characteristics, a review of the scientific literature does not provide specific examples of nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine being incorporated into functional polymers or frameworks.

Development of Photoactive, Electroactive, or Luminescent Derivatives

Molecules with extended π-conjugated systems, particularly those containing heteroatoms, are often photoactive, electroactive, or luminescent. Fused heterocyclic systems like phthalocyanines and porphyrazines are well-known for their self-assembly into photoactive columnar structures. ru.nl The development of such materials is of great interest for applications in sensors, LEDs, and solar cells.

The nih.govmdpi.comdioxolo[4,5-c]pyridine core is an aromatic, electron-rich system that can act as a chromophore. Its properties could be tuned by creating derivatives:

Reaction at the amine: Acylating or alkylating the amine with other conjugated systems could extend the π-system, potentially shifting the absorption and emission wavelengths into the visible spectrum.

Derivatization of the pyridine ring: Substitution on the pyridine ring could further modulate the electronic properties of the molecule.

While related heterocyclic systems like thiazolopyridines have been investigated for their optical properties, specific research detailing the synthesis and characterization of photoactive, electroactive, or luminescent derivatives of nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine has not been found in the available literature.

Supramolecular Chemistry and Self-Assembly Applications

Supramolecular chemistry focuses on the design of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. mdpi.comnih.govnih.gov These interactions drive the self-assembly of molecules into well-defined, functional architectures like gels, liquid crystals, and capsules. ru.nlub.edu

nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine is well-suited for supramolecular applications due to its distinct hydrogen bonding capabilities.

The primary amine (-CH₂NH₂) is a strong hydrogen-bond donor .

The pyridine nitrogen is a hydrogen-bond acceptor .

The oxygen atoms in the dioxolo ring are weak hydrogen-bond acceptors .

The aromatic ring system can participate in π-π stacking interactions.

This combination of features could allow the molecule to self-assemble into predictable one-, two-, or three-dimensional networks. For example, it could form hydrogen-bonded chains or sheets. Despite this clear potential for use in designing self-assembling systems, there are no specific studies on the supramolecular chemistry of nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine reported in the literature.

Synthetic Methodologies for Peptide and Peptidomimetic Conjugation

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability or oral bioavailability. mdpi.com Attaching heterocyclic scaffolds to peptides or amino acids is a common strategy in drug design to create novel bioactive conjugates.

The primary amine of nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine makes it an ideal candidate for conjugation to peptides. Standard peptide coupling methodologies, which involve activating the C-terminal carboxylic acid of a peptide (or a side-chain carboxylate) with reagents like HCTU or HATU, would facilitate the formation of a stable amide bond with the amine of the dioxolopyridine moiety. This would covalently link the rigid, aromatic scaffold to a peptide sequence, a strategy used to constrain peptide conformation or to introduce a novel pharmacophore. While the chemical principles are well-established, specific examples of nih.govmdpi.comDioxolo[4,5-c]pyridin-6-ylmethanamine being used in peptide or peptidomimetic conjugation are not available in published literature.

Structure Property Relationship Investigations Of 1 2 Dioxolo 4,5 C Pyridin 6 Ylmethanamine Derivatives

Systematic Modification of the Aminomethyl Group and its Impact on Chemical Properties

The primary amine of the aminomethyl group is a prime site for chemical modification, offering a straightforward route to a diverse library of derivatives. Common modifications include N-alkylation, N-acylation, and the formation of Schiff bases through condensation with aldehydes or ketones. These transformations significantly alter the compound's fundamental chemical properties.

Basicity and Nucleophilicity: Conversion of the primary amine to a secondary or tertiary amine generally increases its basicity due to the electron-donating inductive effect of alkyl groups. However, steric hindrance can sometimes temper this effect. Acylation, in contrast, dramatically reduces basicity and nucleophilicity by delocalizing the nitrogen's lone pair of electrons onto the adjacent carbonyl oxygen.

Solubility and Polarity: Such modifications directly impact solubility. Acylation increases lipophilicity, whereas the introduction of polar functional groups, such as a hydroxyl group on an N-alkyl chain, enhances water solubility. These changes are critical for controlling the compound's behavior in different solvent systems.

Hydrogen Bonding: Modification of the primary amine alters its hydrogen bonding capability. A primary amine can act as a hydrogen bond donor twice and a lone pair acceptor once. N-alkylation reduces the number of donor sites, which can have profound effects on intermolecular interactions and crystal packing.

Table 1: Predicted Impact of Aminomethyl Group Modification on Chemical Properties

Modification Type Example Substituent Predicted Effect on Basicity Predicted Effect on Lipophilicity (cLogP) Hydrogen Bond Donors
Primary Amine (Parent)-HBaselineBaseline2
N-Alkylation-CH₃IncreaseIncrease1
N,N-Dialkylation-CH₂CH₃ (x2)Strong IncreaseSignificant Increase0
N-Acylation-C(O)CH₃Significant DecreaseIncrease1
N-Arylation-C₆H₅DecreaseSignificant Increase1

Influence of Substituents on the Pyridine (B92270) and Dioxole Rings on Reactivity Profiles

The reactivity of the heterocyclic core is governed by the electronic nature of the pyridine and dioxole rings. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack and resistant to electrophilic substitution. The dioxole ring, conversely, is electron-rich.

The introduction of substituents at available positions on these rings can either amplify or attenuate their intrinsic electronic characteristics. nih.gov

Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO₂, -CN, -Cl) on the pyridine ring further decreases its electron density. This enhances its susceptibility to nucleophilic aromatic substitution and increases the acidity of any C-H bonds on the ring. An EWG on the dioxole ring would moderate its electron-donating nature.

Electron-Donating Groups (EDGs): Attaching EDGs (e.g., -OCH₃, -NH₂) to the pyridine ring increases its electron density, making it more reactive towards electrophiles and less so towards nucleophiles. nih.gov

Conformational Analysis and its Relation to Molecular Recognition Phenomena

The bond connecting the aminomethyl group to the pyridine ring is a key rotatable bond, giving the side chain considerable conformational freedom. The spatial arrangement of this group relative to the rigid fused-ring system is crucial for its interaction with other molecules, a key aspect of molecular recognition.

Conformational analysis, typically performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY) and quantum chemical calculations, can identify the most stable conformers. nih.govmdpi.com The orientation of the aminomethyl group can be influenced by:

Steric Hindrance: Bulky substituents on the amine or adjacent positions of the pyridine ring can restrict rotation and favor specific conformations.

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the amine's hydrogens and the pyridine nitrogen or an oxygen of the dioxole ring could stabilize a particular conformer, effectively locking the side chain in place.

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by preferentially stabilizing more polar conformers. nih.gov

Understanding the predominant conformations is vital, as only specific spatial arrangements may be suitable for binding to a biological target or participating in a self-assembly process.

Table 2: Hypothetical Conformational Data for nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine

Conformer Dihedral Angle (C5-C6-CH₂-N) Relative Energy (kcal/mol) Predicted Population (%) in Apolar Solvent
Anti-periplanar~180°0.230
Syn-periplanar~0°1.55
Gauche (+)~60°0.032.5
Gauche (-)~-60°0.032.5

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to correlate the structural features of molecules with their physicochemical properties. For derivatives of nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine, QSPR models can be developed to predict properties like boiling point, solubility, or chromatographic retention times without the need for experimental measurement. nih.gov

The process involves:

Generating a Dataset: A series of derivatives with known properties is assembled.

Calculating Descriptors: For each molecule, a large number of numerical descriptors are calculated, representing its topology, geometry, and electronic structure (e.g., molecular weight, polar surface area (TPSA), logP).

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation linking a selection of descriptors to the property of interest.

A hypothetical QSPR equation for predicting aqueous solubility (LogS) might look like: LogS = 0.5 - 0.01 * (Molecular Weight) - 0.7 * (logP) + 0.05 * (TPSA)

Such models are invaluable for rapidly screening virtual libraries of analogues to identify candidates with a desired property profile.

Chemoinformatic Approaches to Explore the Chemical Space of Analogues

Chemoinformatics provides the tools to systematically explore the "chemical space" surrounding the core nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine structure. nih.govchimia.ch This involves the in silico generation of vast virtual libraries of analogues by systematically attaching a wide array of chemical substituents at all possible positions.

These virtual libraries can then be analyzed to:

Assess Diversity: Determine the range of physicochemical properties covered by the analogues.

Map Chemical Space: Use dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the distribution of analogues based on their properties. researchgate.net This can reveal clusters of compounds with similar characteristics and identify unexplored regions of chemical space.

Filter for Desired Properties: Apply computational filters, such as Lipinski's Rule-of-Five, to select for compounds with drug-like properties. chimia.ch

This approach allows for an efficient exploration of synthetic possibilities and helps prioritize which derivatives to synthesize and test in the laboratory.

Table 3: Chemoinformatic Property Profile of Hypothetical Analogues

Compound Substituent Molecular Weight ( g/mol ) cLogP Topological Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors
Parent CompoundNone166.170.851.524
Analogue A7-Chloro200.621.551.524
Analogue BN-acetyl208.200.771.714
Analogue C4-Nitro211.170.997.326

Thermodynamic and Kinetic Studies of Derivatives

Thermodynamic and kinetic studies provide fundamental insights into the stability and reactivity of nih.govnih.govDioxolo[4,5-c]pyridin-6-ylmethanamine derivatives.

Thermodynamics: Thermodynamic analysis focuses on the energy differences between reactants and products, determining the position of chemical equilibria. For example, measuring the pKa of various derivatives provides thermodynamic data on their acid-base behavior. The stability of the molecule itself can be assessed by its heat of formation.

Kinetics: Kinetic studies measure the rates of chemical reactions, providing information about the reaction mechanism and the structure of the transition state. mdpi.com For instance, by studying the rate of N-acylation with and without substituents on the pyridine ring, one can quantify the electronic impact of those substituents on the reactivity of the aminomethyl group. The activation energy (Ea) for a given reaction can be determined, offering a quantitative measure of the energy barrier that must be overcome. mdpi.com

These studies are essential for optimizing reaction conditions for the synthesis of derivatives and for understanding how the compounds will behave in a reactive environment. nih.gov

Q & A

Q. How can synthetic routes for [1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine be optimized for yield and purity?

Methodological Answer: Optimization involves evaluating precursor scoring models (e.g., Template_relevance) and leveraging databases like Reaxys and PISTACHIO to identify high-plausibility pathways . For example, dioxane-mediated reactions (as in pyrazolo[1,5-c]pyrimidine synthesis) can be adapted with controlled reflux conditions to minimize side products . Purification steps may include column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures), followed by recrystallization. Yield tracking via HPLC or LC-MS (as used in Lansoprazole analysis) ensures reproducibility .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) for unambiguous assignment. For instance, ¹H NMR can resolve the dioxolane ring protons (δ 4.5–5.5 ppm), while HRMS confirms the molecular ion peak (theoretical m/z ~180.16). X-ray crystallography may further validate stereochemistry if single crystals are obtained .

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability testing by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) or LC-MS over 14–30 days. For light sensitivity, follow ICH guidelines using photostability chambers. Store samples in amber vials under inert gas (argon) at –20°C for long-term stability, as recommended for analogous heterocycles .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer: Employ molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity toward target receptors (e.g., neurotransmitter transporters). Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, which correlate with reactivity. Validate predictions using BKMS_METABOLIC or REAXYS_BIOCATALYSIS databases for metabolic pathway insights .

Q. What strategies resolve contradictions in reported pharmacological data for structurally similar compounds?

Methodological Answer: Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity in bioassays). For example, discrepancies in IC₅₀ values for pyridine derivatives may arise from differences in cell-line viability assays (MTT vs. ATP-based). Replicate studies under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) and cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How to design in vivo studies to evaluate neuropharmacological effects?

Methodological Answer: Use rodent models (e.g., Morris water maze for cognitive effects) with dose-ranging studies (1–50 mg/kg, i.p. or p.o.). Pair behavioral assays with ex vivo brain tissue analysis (HPLC-MS/MS for compound quantification and neurotransmitter levels). Include positive controls (e.g., donepezil for acetylcholinesterase inhibition) and account for blood-brain barrier permeability via logP calculations (target logP ~2–3) .

Q. What advanced techniques characterize metabolic pathways of this compound?

Methodological Answer: Utilize hepatic microsome incubations (human/rat) with NADPH cofactors, followed by UPLC-QTOF-MS to identify phase I/II metabolites. For reactive intermediate detection, employ glutathione trapping assays. Cross-reference with PISTACHIO_RINGBREAKER predictions to anticipate ring-opening metabolites .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer: Re-evaluate experimental parameters:

  • Solvent purity : Ensure anhydrous conditions for DMSO or THF.
  • Temperature control : Solubility in ethanol may vary by ±10% at 25°C vs. 37°C.
  • Aggregation state : Dynamic light scattering (DLS) can detect nanoaggregates in aqueous buffers.
    Compare with computational solubility predictors (e.g., ALOGPS) and adjust Hansen solubility parameters (δd, δp, δh) for accuracy .

Experimental Design Tables

Q. Table 1. Key Physicochemical Properties

PropertyMethod/InstrumentReference Value
Molecular WeightHRMS180.16 g/mol
LogPShake-flask (octanol/water)1.8 ± 0.2
pKa (amine group)Potentiometric titration9.3 ± 0.1

Q. Table 2. Stability Study Design

ConditionDurationAnalytical MethodAcceptance Criteria
40°C, 75% RH30 daysLC-MS (degradants <2%)≥95% purity retained
Photolytic (1.2M lux·hr)10 daysUV-Vis (Δλmax <5 nm)No new peaks in chromatogram

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.